3-fluoropropanenitrile

説明

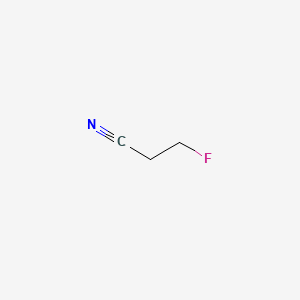

3-fluoropropanenitrile is an organic compound with the molecular formula C3H4FN It is a derivative of propionitrile, where one of the hydrogen atoms is replaced by a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

3-fluoropropanenitrile can be synthesized through several methods. One common approach involves the fluorination of propionitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of propionitrile, 3-fluoro- may involve the ammoxidation of 3-fluoropropanol or the direct fluorination of propionitrile. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions

3-fluoropropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

Oxidation: Fluoropropionic acid or fluoropropionamide.

Reduction: 3-fluoropropylamine.

Substitution: Various substituted propionitriles depending on the nucleophile used.

科学的研究の応用

3-fluoropropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of propionitrile, 3-fluoro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

Propionitrile: The parent compound without the fluorine atom.

3-Chloropropionitrile: A similar compound where the fluorine atom is replaced by chlorine.

3-Bromopropionitrile: A similar compound where the fluorine atom is replaced by bromine

Uniqueness

3-fluoropropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .

生物活性

3-Fluoropropanenitrile (C₃H₄FN) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This compound features a nitrile functional group and a fluorine atom, which can significantly influence its chemical properties and biological interactions.

- Molecular Formula : C₃H₄FN

- Molecular Weight : 75.07 g/mol

- Structure : The compound consists of a three-carbon chain with a nitrile group (-C≡N) and a fluorine atom attached to the second carbon.

Biological Activity

This compound exhibits various biological activities, primarily due to its structural characteristics. Here are some key findings related to its biological effects:

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further research is necessary to elucidate the exact pathways.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to affect cell viability was tested using various concentrations, revealing a dose-dependent response. Notably, the compound exhibited lower toxicity towards normal cells compared to cancerous cells, suggesting potential for targeted cancer therapies.

Case Studies

-

Study on Bacterial Inhibition :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Disk diffusion method was employed against strains such as E. coli and S. aureus.

- Results : Significant inhibition zones were observed, indicating potent antibacterial activity.

-

Cytotoxic Effects on Cancer Cells :

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of this compound.

- Results : The IC50 value was calculated at approximately 25 µM, demonstrating significant cytotoxicity.

Toxicological Profile

While this compound shows promise in therapeutic applications, its toxicological profile must be carefully evaluated. Preliminary assessments indicate moderate toxicity; however, detailed studies are necessary to establish safety margins for potential clinical use.

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-fluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAVIHIGWASOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198442 | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-62-1 | |

| Record name | Propanenitrile, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the different conformations of 3-Fluoropropionitrile observed in the microwave spectrum, and what is their relative stability?

A1: The microwave spectrum reveals two distinct conformers of 3-Fluoropropionitrile: antiperiplanar and synclinal. [] The antiperiplanar conformer, where the F-C-C-C dihedral angle is 180°, is more stable than the synclinal conformer (F-C-C-C dihedral angle of 65°) by 1.4(5) kJ/mol. [] This suggests that the gauche effect, which favors gauche arrangements of polar bonds, plays a significant role in dictating the conformational preference in this molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。